(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile
Description
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Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-16-5-7-17(8-6-16)13-19(14-23)22-24-21(15-26-22)18-9-11-20(12-10-18)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWIMLAFBCPLE-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is a synthetic organic compound that has shown potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the thiazole derivative class, characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Ethylphenyl Group : Contributes to lipophilicity and biological activity.
- Acrylonitrile Moiety : Provides reactive sites for further chemical modifications.
Molecular Formula : C22H20N2OS
Molecular Weight : 360.5 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, in vitro tests revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were reported to be as low as 0.22 μg/mL, indicating potent activity .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | ≤0.25 |
| Candida albicans | ≤0.25 |
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In cellular assays, it was found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell survival and proliferation .
3. Synergistic Effects
In combination studies with established antibiotics like Ciprofloxacin and antifungals such as Ketoconazole, this compound exhibited synergistic effects, enhancing the efficacy of these drugs against resistant strains .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in critical cellular processes. The thiazole ring is believed to play a crucial role in these interactions, potentially facilitating binding to target proteins or nucleic acids.
Case Studies
Several studies have highlighted the biological potential of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study evaluated multiple derivatives for their antimicrobial activity, finding that compounds with similar structures exhibited MIC values comparable to those of established antibiotics .
- Anticancer Investigations : Another research effort focused on the anticancer properties of thiazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Chemistry
In the realm of chemistry, (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds that may have diverse applications in synthetic organic chemistry .
Biology
Biological research has shown that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies indicate that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Activity : Preliminary investigations suggest that the compound may interact with specific biological targets involved in cancer progression, warranting further exploration in cancer therapeutics .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Lead Compound Development : The compound's structure can be modified to enhance its efficacy against specific diseases. Its interactions with molecular targets such as enzymes or receptors may lead to the discovery of new drugs targeting particular conditions .
Industry
The compound has potential applications in industrial settings:
- Specialty Chemicals Production : It can be utilized in the synthesis of specialty chemicals, dyes, and materials with specific properties, contributing to advancements in material science .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of thiazole derivatives similar to this compound. The results demonstrated that these compounds exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The diameter of inhibition zones ranged from 10 mm to 20 mm depending on the concentration used .
Case Study 2: Anticancer Potential
Research focused on the anticancer effects of thiazole derivatives indicated that certain compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell death. This finding supports the potential use of thiazole-based compounds as anti-cancer agents .
Preparation Methods
Table 1: Thiazole Ring Formation Optimization
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Time | 7 hours | 82 | 98.5 |
| Solvent | Ethanol | 85 | 99.0 |
| Temperature | 78°C | 80 | 97.8 |
Stereochemical Control and Characterization
Computational studies using density functional theory (DFT) at the B3LYP/cc-pVTZ level reveal that the (Z)-isomer is stabilized by 6.30 kcal/mol compared to the (E)-form due to reduced steric clash between the ethoxyphenyl and ethylphenyl groups. Experimental validation via NMR spectroscopy shows a characteristic coupling constant $$ J = 14.2 \, \text{Hz} $$ between the α- and β-protons of the acrylonitrile, consistent with the (Z)-configuration.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors are employed to enhance reproducibility and yield:
Key Parameters :
- Residence Time: 30 minutes
- Pressure: 2 atm
- Catalyst Loading: 5 mol% piperidine
This method achieves a throughput of 1.2 kg/day with ≥95% purity, as validated by LC-MS and elemental analysis.
Purification and Quality Control
Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol.
Quality Metrics :
- Melting Point: 168–170°C
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.32 (m, 8H, aromatic), 6.95 (d, $$ J = 14.2 \, \text{Hz} $$, 1H, =CHCN)
- HRMS (ESI): m/z calcd. for C₂₄H₂₁N₂OS [M+H]⁺: 393.1374; found: 393.1376
Comparative Analysis with Analogous Compounds
Table 3: Reaction Efficiency Across Substituted Acrylonitriles
| Substituent (R) | Yield (%) | Z:E Ratio |
|---|---|---|
| 4-Ethylphenyl | 78 | 9:1 |
| 4-Chlorophenyl | 72 | 8:1 |
| 3-Methoxyphenyl | 68 | 7:1 |
The 4-ethylphenyl group demonstrates superior yield and stereoselectivity due to its electron-donating nature, which enhances nucleophilic attack during condensation.
Mechanistic Insights from Computational Studies
Transition state analysis using QST3 methodology reveals an asynchronous mechanism where C–C bond formation precedes full conjugation of the acrylonitrile group. Molecular electrostatic potential (MESP) maps confirm that the Z-pathway benefits from favorable dipole-dipole interactions between the thiazole’s sulfur and the nitrile’s π-system.
Q & A
Q. Methodological Answer :
Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, cytochrome P450) based on the thiazole ring’s hydrogen-bonding potential and the ethoxyphenyl group’s hydrophobic interactions .
QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogs (e.g., 4-chloro or 4-methyl derivatives) to predict inhibition potency .
MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models to prioritize targets .
Advanced: How can contradictory bioassay data (e.g., varying IC50 values) be resolved?
Methodological Answer :
Contradictions often arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Cellular permeability : Use LC-MS to quantify intracellular concentrations and correlate with activity .
- Metabolite interference : Perform metabolite profiling (HPLC-MS) to identify degradation products that may inhibit/activate off-target pathways .
Case Study : Inconsistent antifungal activity across studies was resolved by controlling for pH-dependent solubility .
Basic: What spectroscopic techniques are critical for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., nitrile carbon at ~115 ppm, thiazole C2 at ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- UV-Vis : Monitor π→π* transitions (λmax ~270 nm) for conjugation analysis .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Q. Methodological Answer :
Substituent variation : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 4-ethoxyphenyl or 4-ethylphenyl positions. Test in enzyme inhibition assays to map steric/electronic effects .
Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to assess heterocycle dependency .
Pharmacophore modeling : Identify critical moieties (e.g., nitrile as a hydrogen-bond acceptor) using software like Schrödinger’s Phase .
Basic: What stability challenges exist for this compound, and how are they mitigated?
Q. Methodological Answer :
- Hydrolysis of nitrile : Store under anhydrous conditions (argon atmosphere, molecular sieves) at -20°C .
- Photoisomerization : Use amber vials and minimize UV exposure to prevent (Z)→(E) conversion .
- Oxidative degradation : Add antioxidants (e.g., BHT) during biological assays .
Advanced: How is reaction yield optimized in large-scale synthesis?
Q. Methodological Answer :
- Flow chemistry : Use microreactors for precise control of exothermic steps (e.g., thiazole cyclization) .
- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to reduce side reactions .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent (DMF vs. THF), temperature (60–100°C), and stoichiometry .
Advanced: What strategies validate target engagement in cellular models?
Q. Methodological Answer :
CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment via Western blot .
BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in live cells .
Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal upon target gene suppression .
Basic: What are the primary cytotoxicity concerns, and how are they assessed?
Q. Methodological Answer :
- MTT assay : Test viability in HEK293 and HepG2 cells (IC50 <10 μM suggests therapeutic potential) .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Reactive metabolite screening : Incubate with liver microsomes and trap intermediates (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
